2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol
Description
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol is a polyhydroxy compound featuring a hexadecylamino (C16 alkyl chain) substituent and three hydroxyl groups. Its synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous compounds .
Properties
Molecular Formula |
C20H43NO3 |
|---|---|
Molecular Weight |
345.6 g/mol |
IUPAC Name |
2-(hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-20(17-22,18-23)19-24/h21-24H,2-19H2,1H3 |
InChI Key |
ZXXNITCZQHAWAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(CO)(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol typically involves the reaction of hexadecylamine with formaldehyde and a suitable diol. One common method is the Mannich reaction, where hexadecylamine reacts with formaldehyde and propane-1,3-diol under acidic conditions to form the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Scientific Research Applications
2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Hexadecylamino)-2-(hydroxymethyl)propane-1,3-diol is largely dependent on its interaction with biological membranes. The long hydrophobic hexadecyl chain allows the compound to integrate into lipid bilayers, while the hydrophilic amino and hydroxyl groups facilitate interactions with aqueous environments. This amphiphilic nature enables the compound to modulate membrane fluidity and permeability, making it useful in various biomedical applications.
Comparison with Similar Compounds
2-(Pentadecylamino)-2-(hydroxymethyl)propane-1,3-diol
- Structure : Differs by one fewer methylene group (C15 vs. C16 chain).
- Molecular Formula: C19H41NO3 (vs. C20H43NO3 for the hexadecyl analog) .
Substituted Amino Derivatives
2-(Dimethylamino)-2-(hydroxymethyl)propane-1,3-diol (DMTA)
BisTris [2-(Bis(2-hydroxyethyl)amino)-2-(hydroxymethyl)propane-1,3-diol]
- Structure: Contains bis(2-hydroxyethyl)amino instead of hexadecylamino.
- Properties : Enhanced hydrophilicity due to additional hydroxyls; widely used as a biological buffer .
- Implications : The hexadecyl derivative’s hydrophobicity limits its utility in aqueous buffers but expands its use in lipid-rich environments.
Aromatic and Functional Group Variants
2-(Hydroxymethyl)-2-[(4-methylphenoxy)methyl]propane-1,3-diol
- Structure: Replaces hexadecylamino with a 4-methylphenoxy group.
- Properties : Molecular weight = 226.27 g/mol; XLogP3 = 0.3 (indicating moderate lipophilicity) .
Physicochemical and Functional Comparison
| Compound | Molecular Formula | Key Substituent | Molecular Weight (g/mol) | Hydrophobicity (XLogP3) | Notable Applications |
|---|---|---|---|---|---|
| This compound | C20H43NO3 | C16 alkylamino | ~327.5* | High (estimated >5) | Surfactants, lipid bilayers |
| 2-(Pentadecylamino) analog | C19H41NO3 | C15 alkylamino | 313.5 | High | Similar to C16 analog |
| DMTA | C7H17NO3 | Dimethylamino | 163.2 | Low (estimated ~-1.5) | Buffering agents |
| BisTris | C8H19NO5 | Bis(2-hydroxyethyl) | 209.2 | Low (XLogP3 = -2.2) | Biological buffers |
| Phenoxy derivative | C12H18O4 | 4-Methylphenoxy | 226.3 | Moderate (XLogP3 = 0.3) | Organic synthesis intermediates |
*Estimated based on pentadecyl analog’s data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
